A Technical Guide to the Mechanism of Action of Prax-562 (Relutrigine) in SCN2A Gain-of-Function Mutations
A Technical Guide to the Mechanism of Action of Prax-562 (Relutrigine) in SCN2A Gain-of-Function Mutations
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of SCN2A Gain-of-Function Epilepsies
The SCN2A gene encodes the alpha subunit of the NaV1.2 voltage-gated sodium channel, a critical component for the initiation and propagation of action potentials in excitatory neurons.[1][2] Pathogenic variants in SCN2A are a leading cause of neurodevelopmental disorders. These variants are broadly categorized into two functional classes: loss-of-function mutations, which are primarily associated with autism spectrum disorder and intellectual disability, and gain-of-function (GoF) mutations.[2][3]
SCN2A GoF mutations lead to an increase in NaV1.2 channel activity, resulting in neuronal hyperexcitability.[2] This hyperexcitability manifests as severe, early-onset developmental and epileptic encephalopathies (DEEs), characterized by refractory seizures, profound developmental delay, and high mortality rates.[2][4] A key pathological driver of this hyperexcitability is an enhancement of the persistent sodium current (INa(p)), a subthreshold depolarizing current that amplifies synaptic activity and promotes high-frequency firing.[5][6][7]
Conventional sodium channel-blocking anti-seizure medications, such as carbamazepine (B1668303) and lamotrigine, have shown limited efficacy and are often associated with significant tolerability issues due to their non-selective blockade of both transient/peak (INa(t)) and persistent sodium currents.[5][8] This lack of selectivity can impair normal physiological neuronal signaling. Prax-562 (relutrigine) is a first-in-class small molecule engineered as a preferential inhibitor of persistent sodium current, representing a precision medicine approach for SCN2A- and other sodium channel-related DEEs.[9][10][11]
Core Mechanism of Action of Prax-562
Prax-562's therapeutic potential stems from its differentiated mechanism of precision sodium channel modulation.[9][10] Unlike standard-of-care agents, it exhibits a dual-pronged approach to selectively target disease-state channel hyperexcitability:
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Preferential Inhibition of Persistent Sodium Current (INa(p)): Prax-562 is highly potent and selective for the persistent component of the sodium current over the transient peak current responsible for normal action potential propagation.[8][12] By selectively dampening the pathological INa(p) enhanced by GoF mutations, Prax-562 can normalize neuronal firing without significantly affecting baseline physiological activity.[5] This targeted action is hypothesized to lead to a wider therapeutic window, enhancing efficacy while improving tolerability.[8]
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Potent Use-Dependent Blockade: The drug also demonstrates potent use-dependent block, meaning it preferentially binds to and blocks sodium channels that are in a state of high-frequency firing, a hallmark of seizure activity.[5][8][12] This property allows Prax-562 to exert greater inhibition during pathological states (seizures) while sparing neurons firing at normal physiological frequencies.
This combined mechanism allows Prax-562 to function as a state-dependent modulator, targeting the specific pathological channel activities that drive seizure generation in SCN2A-DEE.[2]
Preclinical Evidence
In Vitro Electrophysiology: Potency and Selectivity
The pharmacological profile of Prax-562 has been extensively characterized using automated patch-clamp recordings on HEK-293 cells expressing voltage-gated sodium channels.[5] While much of the detailed public data focuses on the hNaV1.6 channel, which is implicated in SCN8A-DEE, reports indicate Prax-562 preferentially inhibits persistent INa in hNaV1.2 with similar potencies.[8] The data from hNaV1.6 serves as a strong proxy for its effects on GoF channelopathies.
Prax-562 demonstrates significantly greater potency and selectivity for persistent and use-dependent currents compared to standard-of-care agents like carbamazepine (CBZ).[5] In vitro studies show that Prax-562 had minimal effects on action potential amplitude, whereas CBZ caused a pronounced reduction, suggesting Prax-562 reduces hyperexcitability while preserving physiological signaling.[5]
Table 1: In Vitro Potency and Selectivity of Prax-562 on hNaV1.6
| Parameter | Prax-562 | Carbamazepine (CBZ) | Reference |
|---|---|---|---|
| Persistent INa IC50 (WT) | 141 nM | 77,500 nM | [5] |
| Persistent INa IC50 (N1768D Mutant) | 75 nM | N/A | [5][12] |
| Selectivity (Persistent vs. Peak Tonic) | ~60x | ~30x | [5][12] |
| Selectivity (Use-Dependent vs. Peak Tonic) | ~31x | No significant UDB |[5][12] |
In Vivo Efficacy and Tolerability
Prax-562 has shown robust anticonvulsant activity and a superior safety profile in multiple rodent models.[6][7] Efficacy was tested in both a generalized seizure model (Maximal Electroshock Seizure) and a genetic mouse model of SCN2A-DEE.
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Maximal Electroshock Seizure (MES) Model: In outbred CD-1 mice, Prax-562 demonstrated potent, dose-dependent prevention of evoked seizures.[7]
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Scn2aQ54 Mouse Model: This transgenic model expresses a NaV1.2 channel with a GoF mutation that increases persistent current, leading to spontaneous seizures and a phenotype that recapitulates key features of SCN2A-DEE.[4][7][13] Prax-562 produced a dose-dependent prevention of spontaneous seizures in these mice, achieving complete protection at higher doses.[7]
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Tolerability (Spontaneous Locomotor Activity - sLMA): To assess motor side effects, sLMA was measured. Prax-562 showed minimal impact on locomotion at anticonvulsant doses.[7][8]
The Protective Index (PI) , a ratio of the brain concentration causing motor impairment to the concentration providing seizure protection (TC50 / EC50), is a key measure of the therapeutic window. Prax-562's PI is substantially wider than that of standard sodium channel blockers, indicating a superior preclinical profile of well-tolerated efficacy.[7][8]
Table 2: In Vivo Efficacy and Tolerability of Prax-562 in Mice
| Parameter | Model | Prax-562 | Carbamazepine | Lamotrigine | Reference |
|---|---|---|---|---|---|
| MES ED50 | CD-1 Mice | 2.0 mg/kg | ~7 mg/kg | ~4 mg/kg | [7][8] |
| MES Brain EC50 | CD-1 Mice | 116 ng/g | N/A | N/A | [7] |
| sLMA TD50 | CD-1 Mice | 44 mg/kg | ~38 mg/kg | ~27 mg/kg | [7][8] |
| sLMA Brain TC50 | CD-1 Mice | 1899 ng/g | N/A | N/A | [7] |
| Protective Index (PI) | CD-1 Mice | ~16x | ~5.5x | ~5.5x | [7][8] |
| Spontaneous Seizure ED50 | Scn2aQ54 Mice | 0.73 mg/kg | N/A | N/A | [7] |
| Spontaneous Seizure Protection | Scn2aQ54 Mice| Complete at 3 mg/kg | N/A | N/A |[7] |
Experimental Protocols
In Vitro Patch-Clamp Electrophysiology
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Objective: To determine the potency and selectivity of Prax-562 on persistent and peak sodium currents.
-
Methodology:
-
Cell Line: HEK-293 cells stably expressing the human sodium channel of interest (e.g., hNaV1.6).
-
Technique: Automated whole-cell patch-clamp recordings.
-
Persistent Current (INa(p)) Protocol: Channels were held at a hyperpolarized potential of -120 mV. Persistent current was measured during a 200 ms (B15284909) depolarizing step.[5]
-
Tonic Block (Peak Current) Protocol: Cells were held at -120 mV and stimulated with a brief depolarizing pulse at a low frequency (e.g., 0.2 Hz) to assess block of channels in the resting state.[5]
-
Use-Dependent Block (Peak Current) Protocol: To measure the block of frequently firing channels, cells were held at -120 mV and stimulated with a train of depolarizing pulses at a higher frequency (e.g., 10 Hz).[5]
-
Data Analysis: Concentration-response curves were generated to calculate IC50 values for each condition. Selectivity ratios were calculated by comparing the IC50 for persistent or use-dependent block to the IC50 for tonic block.
-
In Vivo Efficacy and Tolerability Studies
-
Objective: To assess the anticonvulsant efficacy and motor tolerability of Prax-562 in rodent models.
-
Methodology:
-
Animal Model: Outbred male CD-1 mice for general screening; Scn2aQ54 transgenic mice for disease-specific efficacy.[7]
-
Drug Administration: Prax-562 or vehicle was administered (e.g., orally). Dosing occurred 60-90 minutes before testing.[7]
-
Maximal Electroshock Seizure (MES) Assay:
-
Spontaneous Locomotor Activity (sLMA) Assay:
-
Mice were placed in an open-field arena equipped with photobeams.
-
Spontaneous activity was measured over a defined period to assess for hypoactivity, a proxy for motor impairment.
-
A TD50 (median toxic dose) was calculated.[7]
-
-
Scn2aQ54 Spontaneous Seizure Assay:
-
Pharmacokinetic Analysis: Terminal plasma and brain samples were collected to measure drug concentrations via mass spectrometry, allowing for calculation of EC50 and TC50 values.[7]
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Clinical Development in SCN2A-DEE
Prax-562 (relutrigine) is being evaluated in the EMBOLD study , a Phase 2, double-blind, randomized, placebo-controlled clinical trial in pediatric participants with seizures associated with early-onset SCN2A-DEE and SCN8A-DEE.[12][15]
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Study Design: The trial includes a double-blind treatment period followed by a long-term open-label extension where all participants receive Prax-562.[15]
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Key Inclusion Criteria: Participants must have a documented rare missense variant in SCN2A with seizure onset within the first three months of life.[12] Patients with functionally characterized loss-of-function variants are excluded.[12]
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Primary Endpoint: The primary efficacy endpoint is the change in motor seizure frequency from baseline.
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Topline Results: Positive results from the EMBOLD study have been announced, with the trial being stopped early for efficacy.[10] The study demonstrated a statistically significant and clinically meaningful placebo-adjusted reduction in monthly motor seizure frequency of 46%.[16] The treatment has been generally well-tolerated.[9][11] Based on these results, the company is planning to file a New Drug Application (NDA).[9]
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Emergency Use: Prax-562 has also been used on an emergency basis in an infant with SCN2A-DEE and refractory status epilepticus, where treatment initiation led to a marked reduction in episodes of status epilepticus and hospital admissions.[2]
Conclusion
Prax-562 represents a significant advancement in the development of precision medicines for genetically defined epilepsies. Its core mechanism of action—potent and preferential inhibition of persistent sodium current combined with use-dependent blockade—directly targets the underlying pathophysiology of neuronal hyperexcitability in SCN2A gain-of-function mutations. Extensive preclinical data demonstrates a robust anticonvulsant effect and a superior therapeutic window compared to existing sodium channel blockers. Positive results from the Phase 2 EMBOLD clinical trial further underscore its potential to provide a meaningful therapeutic benefit to patients with this devastating condition. Prax-562 is poised to become a first-in-class, targeted therapy for children living with SCN2A-DEE.
References
- 1. researchgate.net [researchgate.net]
- 2. emergency use case of relutrigine, a next-generation sodium channel functional state modulator, in an infant with scn2a-dee and refractory status epilepticus [aesnet.org]
- 3. praxismedicines.com [praxismedicines.com]
- 4. Q54 Mouse Model of Epilepsy Caused by Dominant Mutation of Sodium Channel Scn2a - University of Michigan [available-inventions.umich.edu]
- 5. PRAX-562--A-Novel-Sodium-Channel-Inhibitor-with-Greater-Potency-and-Selectivity-for-Persistent-Sodium-Current-Compared-to-Standard-of-Care [aesnet.org]
- 6. PRAX-562-Is-a-Well-tolerated--Novel-Persistent-Sodium-Channel-Blocker-with-Broad-Anticonvulsant-Activity-in-Multiple-DEE-Mouse-Models [aesnet.org]
- 7. PRAX-562-is-a-Well-Tolerated-Novel-Persistent-Sodium-Current-Blocker-with-Potent-Anticonvulsant-Activity-in-Models-of-SCN2A-and-SCN8A-Gain-of-Function-Epilepsy [aesnet.org]
- 8. The novel persistent sodium current inhibitor PRAX‐562 has potent anticonvulsant activity with improved protective index relative to standard of care sodium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Praxis Precision Medicines Confirms FDA Filing Path for New Drug Application of Relutrigine in Early 2026 [quiverquant.com]
- 10. Praxis epilepsy drugs show up to 100% median seizure reduction | PRAX Stock News [stocktitan.net]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. The novel persistent sodium current inhibitor PRAX-562 has potent anticonvulsant activity with improved protective index relative to standard of care sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CaMKII modulates sodium current in neurons from epileptic Scn2a mutant mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. characterization of seizure susceptibility in a mouse model of scn2a early infantile developmental and epileptic encephalopathy [aesnet.org]
- 15. researchgate.net [researchgate.net]
- 16. neurologylive.com [neurologylive.com]
